REACTION_SMILES
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[Br:6][c:7]1[c:8]([CH:16]([CH3:17])[CH3:18])[cH:9][cH:10][cH:11][c:12]1[CH:13]([CH3:14])[CH3:15].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[ClH:19].[Li:1][CH2:2][CH2:3][CH2:4][CH3:5].[O:20]1[CH2:21][CH2:24][CH2:23][CH2:22]1>>[c:7]1([CH:21]=[O:20])[c:8]([CH:16]([CH3:17])[CH3:18])[cH:9][cH:10][cH:11][c:12]1[CH:13]([CH3:14])[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)c1cccc(C(C)C)c1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CC(C)c1cccc(C(C)C)c1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |